
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine is an organic compound with a unique structure that includes two oxygen atoms and a nitrogen atom within a seven-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-1,2-diaminopropane with formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.
Reduction: Sodium borohydride; reaction conditionsethanol or methanol as solvent, room temperature.
Substitution: Halogens (chlorine, bromine); reaction conditionsorganic solvent (e.g., dichloromethane), room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
類似化合物との比較
Similar Compounds
3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran: Similar in structure but lacks the nitrogen atom and additional oxygen atom.
3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: Contains a lactone ring instead of the dioxadiazecine structure.
Uniqueness
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine is unique due to its seven-membered ring structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
135695-99-7 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
3,6-dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine |
InChI |
InChI=1S/C8H14N2O2/c1-7-3-4-8(2)10-12-6-5-11-9-7/h3-6H2,1-2H3 |
InChIキー |
LEGIXIQFLKVIDW-UHFFFAOYSA-N |
正規SMILES |
CC1=NOCCON=C(CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


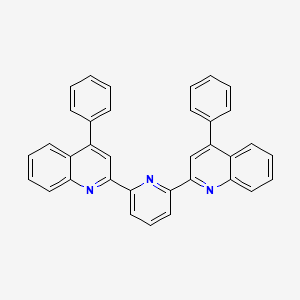

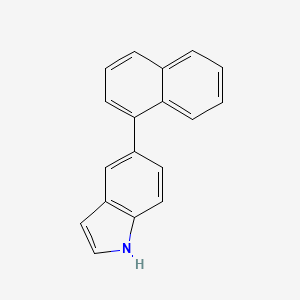
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
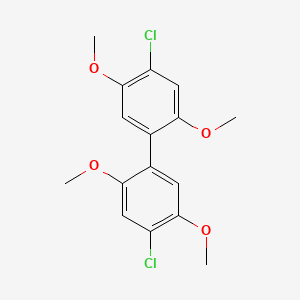
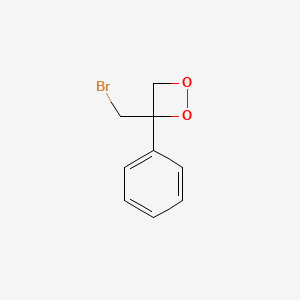
dimethyl-](/img/structure/B14278263.png)



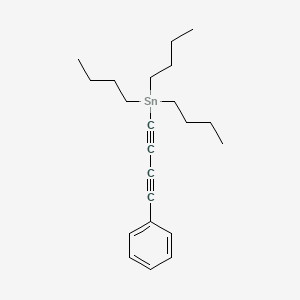
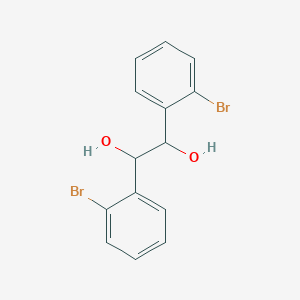
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)
